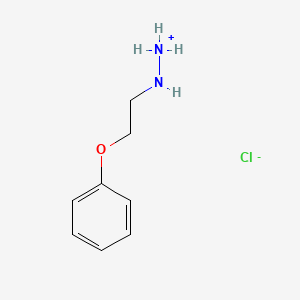

(2-Phenoxyethyl)hydrazine hydrochloride

Overview

Description

“(2-Phenoxyethyl)hydrazine hydrochloride” is a hydrazine derivative used in the synthesis of various organic molecules. It has a molecular weight of 188.66 and its IUPAC name is 1-(2-phenoxyethyl)hydrazine hydrochloride .

Synthesis Analysis

The synthesis of 2-ethylphenylhydrazine hydrochloride, a similar compound, has been described in the literature . The process starts from commercially available 2-ethylaniline. A diazonium salt of aniline is first prepared using HCl and sodium nitrite at lower temperatures. The diazonium salt is then reduced with sodium sulfite and concentrated H2SO4, yielding the hydrazine derivative with a high yield .Molecular Structure Analysis

The molecular formula of this compound is C8H12N2O . The InChI code is 1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H .Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 152.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

A notable application of hydrazine derivatives is in the development of fluorescent probes for the detection of hydrazine in biological and environmental samples. For instance, a ratiometric fluorescent probe designed for N2H4 detection utilizes an intramolecular charge transfer (ICT) mechanism, showcasing low cytotoxicity, reasonable cell permeability, a large Stokes shift, and a low detection limit. This probe has been applied for quantitative environmental water systems analysis and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Electrochemical Sensors for Hydrazine

Hydrazine's electrochemical properties are leveraged in the creation of sensitive and selective sensors. An electrochemical sensor employing a ZnO/CNTs nanocomposite modified carbon paste electrode has been reported for the simultaneous determination of hydrazine and phenol in water and wastewater, demonstrating the potential for environmental monitoring (Karimi-Maleh et al., 2014).

Environmental Remediation

Hydrazine derivatives serve in environmental remediation processes, such as the Fenton reaction for degrading pollutants like phenol, using in situ generated hydrogen peroxide. This approach utilizes semi-heterogeneous and fully heterogeneous catalytic systems, offering a pathway for effective pollutant degradation under ambient conditions (Yalfani et al., 2011).

Antimicrobial Activity

Research into the antimicrobial properties of hydrazine derivatives has led to the development of compounds with potential therapeutic applications. For example, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown significant antimicrobial activity against bacteria and fungi, indicating their potential in medical and agricultural applications (Mickevičienė et al., 2015).

Synthesis and Chemical Reactions

Hydrazine derivatives are involved in various synthesis reactions, offering pathways to novel compounds with diverse applications. For example, the Rh-catalyzed annulation of aldehydes with alkynes to form indenones involves the in situ formation and removal of a directing group, showcasing the versatility of hydrazine derivatives in organic synthesis (Chen et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

2-phenoxyethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJBRRKMKRWPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962416 | |

| Record name | (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4230-21-1 | |

| Record name | (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

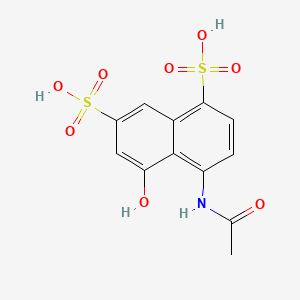

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Piperidinyl)ethyl]pyridine](/img/structure/B1607258.png)

![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine](/img/structure/B1607266.png)